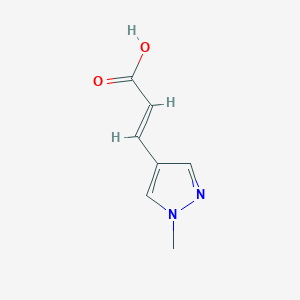

(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid

Description

The exact mass of the compound (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(1-methylpyrazol-4-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-9-5-6(4-8-9)2-3-7(10)11/h2-5H,1H3,(H,10,11)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIQETSIDLDEMZ-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364140 | |

| Record name | (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

689251-97-6 | |

| Record name | (2E)-3-(1-Methyl-1H-pyrazol-4-yl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=689251-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 689251-97-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid: Synthesis, Characterization, and Application in Drug Discovery

CAS Number: 689251-97-6

Abstract

(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid is a pivotal building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of potent and selective histamine H3 receptor antagonists. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and detailed experimental protocols for its preparation and subsequent elaboration into pharmacologically active compounds. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical background and practical, field-proven methodologies to support the rational design and synthesis of novel therapeutics.

Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents with diverse biological activities.[1] Pyrazole-containing compounds have demonstrated efficacy as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2] The unique electronic properties and conformational flexibility of the pyrazole ring allow for specific interactions with various biological targets. (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid, in particular, has emerged as a valuable synthon for the development of histamine H3 receptor ligands, which are under investigation for the treatment of various neurological and cognitive disorders.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid is essential for its effective use in synthesis and process development.

| Property | Value | Reference |

| CAS Number | 689251-97-6 | [3] |

| Molecular Formula | C₇H₈N₂O₂ | [3] |

| Molecular Weight | 152.15 g/mol | [3] |

| Appearance | Off-white to pale yellow solid | |

| Boiling Point | 329.3 °C at 760 mmHg (Predicted) | [3] |

| Flash Point | 152.9 °C (Predicted) | [3] |

| Density | 1.2 g/cm³ (Predicted) | [3] |

| LogP | 0.51790 (Predicted) | [3] |

| PSA (Polar Surface Area) | 55.12 Ų | [3] |

Synthesis of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid

The most common and efficient method for the synthesis of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid is the Knoevenagel-Doebner condensation. This reaction involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with malonic acid, typically in the presence of a basic catalyst.

Synthetic Pathway

Caption: Knoevenagel-Doebner condensation for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

1-methyl-1H-pyrazole-4-carbaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Hydrochloric acid (2M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 1-methyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in pyridine (5-10 volumes), add malonic acid (1.1-1.5 equivalents) and a catalytic amount of piperidine (0.05-0.1 equivalents).

-

Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold 2M hydrochloric acid.

-

The precipitated solid is collected by filtration, washed with cold water, and then with diethyl ether.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid as a solid.

-

Dry the purified product under vacuum.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show signals for the pyrazole ring protons, the vinylic protons of the acrylic acid moiety, and the N-methyl protons. The vinylic protons should appear as doublets with a coupling constant characteristic of a trans-configuration (typically >15 Hz).

-

¹³C NMR: The spectrum should display signals for the carbonyl carbon of the carboxylic acid, the olefinic carbons, the carbons of the pyrazole ring, and the N-methyl carbon.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (152.15 g/mol ).

Application in the Synthesis of Histamine H3 Receptor Antagonists

(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid is a key precursor for the synthesis of cyclopropanecarboxamides, which have been identified as potent histamine H3 receptor antagonists. The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[4] Antagonists of this receptor have shown potential in treating cognitive disorders, ADHD, and other neurological conditions.[5]

Histamine H3 Receptor Signaling Pathway

Sources

- 1. fishersci.com [fishersci.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazoles as potential histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (2E)-3-[5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-4-yl]acrylic acid | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-Depth Technical Guide to (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Convergence of Pyrazole and Acrylic Acid Moieties in Medicinal Chemistry

The landscape of modern drug discovery is characterized by the strategic combination of pharmacologically privileged scaffolds to generate novel molecular entities with enhanced therapeutic profiles. This guide delves into the technical intricacies of one such molecule, (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid, a compound that marries the well-established therapeutic relevance of the pyrazole nucleus with the versatile reactivity of an acrylic acid functional group. The pyrazole ring is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs, and recognized for its diverse biological activities.[1][2] Concurrently, the acrylic acid moiety serves as a critical synthon and a key component in drug delivery systems, valued for its biocompatibility and reactive potential.[3][4] This document provides a comprehensive overview of the synthesis, detailed characterization, and the rationale behind the therapeutic targeting of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid, with a particular focus on its role as a precursor for histamine H3 receptor ligands.[5]

Molecular Profile and Physicochemical Properties

A thorough understanding of the fundamental properties of a compound is the bedrock of its development as a therapeutic agent or a key intermediate.

Molecular Structure and Weight

The unambiguous identification of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid is paramount. Its molecular structure, formula, and weight are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | [5] |

| Molecular Weight | 152.151 g/mol | [5] |

| CAS Number | 689251-97-6 | [5] |

| IUPAC Name | (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid |

Molecular Structure Diagram:

Caption: 2D structure of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid.

Physicochemical Data

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Source |

| Density | 1.2 g/cm³ | [5] |

| Boiling Point | 329.3 °C at 760 mmHg | [5] |

| Flash Point | 152.9 °C | [5] |

| Refractive Index | 1.561 | [5] |

| LogP | 0.51790 | [5] |

These properties suggest a molecule with moderate polarity and a relatively high boiling point, consistent with its structure containing both a carboxylic acid and a heterocyclic ring.

Synthesis and Purification: A Mechanistic Approach

The synthesis of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid is most commonly achieved through a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[5] This choice is dictated by the ready availability of the starting materials and the typically high yields and stereoselectivity of the reaction.

Synthetic Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]

- 3. Pyrazoles as potential histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cresset-group.com [cresset-group.com]

- 5. globalchemmall.com [globalchemmall.com]

An In-depth Technical Guide to (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid: Synthesis, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid is a key heterocyclic building block in medicinal chemistry. Its rigid structure, combining a pyrazole ring with an acrylic acid moiety, makes it a valuable scaffold for the synthesis of targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via Knoevenagel condensation, and an analysis of its structural features. Furthermore, it explores the significant role of this compound as a crucial intermediate in the development of potent kinase inhibitors and histamine H3 receptor ligands, highlighting its importance in modern drug discovery.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of pharmacologically active compounds.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2] The incorporation of an acrylic acid functional group at the 4-position of the N-methylated pyrazole ring, as seen in (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid, provides a versatile handle for further chemical modifications. This α,β-unsaturated carboxylic acid structure is particularly amenable to reactions such as Michael additions and amide bond formations, allowing for its integration into larger, more complex molecular architectures.[3]

This technical guide serves as a resource for researchers in drug discovery and organic synthesis, offering a detailed examination of the synthesis, structural characteristics, and potential applications of this important chemical entity.

Chemical Structure and Properties

(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid, with the CAS number 689251-97-6, is a small molecule that possesses a unique combination of structural features that contribute to its utility in drug design.[4]

Key Structural Features:

-

1-methyl-1H-pyrazole ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The methyl group at the N1 position enhances lipophilicity and metabolic stability.

-

Acrylic acid moiety: An α,β-unsaturated carboxylic acid group. The trans or (E)-configuration of the double bond results in a planar and rigid linker.

-

Conjugated system: The pyrazole ring and the acrylic acid group form a conjugated system, which influences the molecule's electronic properties and reactivity.

Below is a diagram illustrating the chemical structure of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid.

Figure 1: Chemical structure of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid.

Physicochemical Properties:

A summary of the key physicochemical properties of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid is provided in the table below.[4]

| Property | Value |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| CAS Number | 689251-97-6 |

| Appearance | Solid |

| Density | 1.2 g/cm³ |

| Boiling Point | 329.3 °C at 760 mmHg |

| Flash Point | 152.9 °C |

| Refractive Index | 1.561 |

| LogP | 0.51790 |

Synthesis

The most common and efficient method for the synthesis of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid is the Knoevenagel condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with malonic acid.[4][5] This reaction is typically catalyzed by a weak organic base, such as pyridine or piperidine.

Figure 2: Synthetic pathway for (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of pyrazole acrylic acids, adapted from the general method described for similar compounds.[5]

Materials:

-

1-methyl-1H-pyrazole-4-carbaldehyde

-

Malonic acid

-

Pyridine

-

Ethanol

Procedure:

-

A mixture of 1-methyl-1H-pyrazole-4-carbaldehyde (1 equivalent), malonic acid (1.5 equivalents), and a catalytic amount of pyridine (0.1 equivalents) in ethanol is prepared in a round-bottom flask.

-

The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is then acidified with a dilute solution of hydrochloric acid (e.g., 2M HCl) to precipitate the product.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Structural Characterization (Representative Data)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the vinylic protons of the acrylic acid moiety, and the N-methyl group.

-

Pyrazole protons: Two singlets in the aromatic region (δ 7.5-8.5 ppm).

-

Vinylic protons: Two doublets, one for the α-proton and one for the β-proton, with a large coupling constant (J ≈ 16 Hz) characteristic of a trans configuration. The β-proton, being closer to the pyrazole ring, will likely appear more downfield.

-

N-methyl protons: A singlet at approximately δ 3.9 ppm.

-

Carboxylic acid proton: A broad singlet at a downfield chemical shift (δ > 12 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the pyrazole ring, the acrylic acid group, and the N-methyl group.

-

Carboxyl carbon: A signal in the range of δ 165-175 ppm.

-

Pyrazole carbons: Signals in the aromatic region.

-

Vinylic carbons: Two signals for the α and β carbons of the double bond.

-

N-methyl carbon: A signal in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

-

O-H stretch (carboxylic acid): A very broad band from approximately 2500 to 3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C=C stretch (alkene): A band in the region of 1620-1640 cm⁻¹.

-

C=N and C=C stretches (pyrazole ring): Bands in the fingerprint region.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z 152 or 153, respectively.

Reactivity and Applications in Drug Discovery

The α,β-unsaturated ester structure of related compounds allows for versatile chemical transformations, including Michael additions and cycloaddition reactions, making them valuable in the construction of more complex heterocyclic compounds.[3] (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid serves as a crucial starting material for the synthesis of a variety of bioactive molecules.

Kinase Inhibitors

The pyrazole scaffold is a common feature in many kinase inhibitors. The structural rigidity and the ability to form key hydrogen bond interactions make it an ideal anchor for binding to the ATP-binding pocket of kinases. (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid can be elaborated into more complex structures that target specific kinases involved in cancer cell proliferation and survival.[3]

Histamine H3 Receptor Ligands

(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid is a known precursor for the preparation of cyclopropanecarboxamides, which have been identified as potent histamine H3 receptor ligands.[4] The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Ligands targeting this receptor have therapeutic potential for the treatment of various neurological and psychiatric disorders.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid is not widely available, general laboratory safety precautions should be followed when handling this compound. Based on the safety information for acrylic acid and related heterocyclic compounds, it should be handled in a well-ventilated fume hood.[6] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid is a versatile and valuable building block for medicinal chemistry and drug discovery. Its straightforward synthesis via Knoevenagel condensation and its amenable structure for further functionalization make it an attractive starting material for the development of novel therapeutics. The established importance of the pyrazole moiety in targeting kinases and the demonstrated utility of this acrylic acid derivative in the synthesis of histamine H3 receptor ligands underscore its significance in the ongoing quest for new and effective medicines. This guide provides a foundational understanding of this compound, intended to facilitate its use in further research and development endeavors.

References

-

MySkinRecipes. (n.d.). Methyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate. Retrieved from [Link]

-

GlobalChemMall. (n.d.). (2E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylic acid. Retrieved from [Link]

-

Hattan, C. M., Shojaie, J., Lau, S. S., & Anders, M. W. (2014). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 44(10), 1483–1491. Retrieved from [Link]

-

PubChem. (n.d.). (E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Penta chemicals. (2025, April 7). Acrylic acid. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Wahaibi, L. H., & Al-Issa, S. A. M. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(24), 8903. Retrieved from [Link]

-

Corsi, G. C., Germani, C., & Barzaghi, F. (1976). [Azoles. 17. Beta-(4-pyrazol)acrylic and propionic acids and their anti-inflammatory activity]. Il Farmaco; edizione scientifica, 31(9), 625–641. Retrieved from [Link]

-

Faria, J. V., Leal, A. S., & de Souza, M. V. N. (2017). Pyrazole and its derivatives: A review on the pharmacological activities and synthetic methodologies. Mini-Reviews in Medicinal Chemistry, 17(14), 1346-1369. Retrieved from [Link]

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of (a) pure acrylic acid[7] and containing (b) 3 mol%.... Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2024, July 19). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 29). IR Spectroscopy: 4 Practice Problems. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Problems from Previous Years' Exams. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation and characterization of crosslinked acrylic acid/hydroxypropyl methyl cellulose hydrogels for drug delivery. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Inhibition of acrylic acid and acrylate autoxidation. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and Spectroscopic Characterization of Some New Biological Active Azo–Pyrazoline Derivatives. Retrieved from [Link]

-

RJPBCS. (n.d.). Synthesis and Performance of Acrylic Acid Based Polymers As Scale Inhibitors for Industrial Water Applications. Retrieved from [https://www.rjpbcs.com/pdf/2019_10(6)/[8].pdf]([Link]8].pdf)

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. (E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylic acid - Lead Sciences [lead-sciences.com]

- 5. bcc.bas.bg [bcc.bas.bg]

- 6. researchgate.net [researchgate.net]

- 7. scite.ai [scite.ai]

- 8. 1296137-12-6|(E)-3-(1H-Pyrazol-4-yl)acrylic acid|BLD Pharm [bldpharm.com]

(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid physical properties

[1][2]

Executive Summary

(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid (CAS 689251-97-6) is a critical α,β-unsaturated carboxylic acid intermediate employed primarily in the synthesis of bioactive heterocyclic compounds. It serves as a Michael acceptor and a building block for kinase inhibitors (e.g., JAK, STING pathway modulators) and histamine H3 receptor ligands. Its structural rigidity, conferred by the trans (E) alkene geometry, is essential for the stereochemical fidelity of downstream pharmacophores.

This guide provides a comprehensive physical and chemical characterization framework, moving beyond predicted values to establish actionable experimental protocols for purity assessment, solubility profiling, and solid-state characterization.

Chemical Identity & Structural Analysis[3][4][5]

| Parameter | Detail |

| IUPAC Name | (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid |

| Common Synonyms | (E)-3-(1-methylpyrazol-4-yl)acrylic acid; 3-(1-Methyl-1H-pyrazol-4-yl)-2-propenoic acid |

| CAS Number | 689251-97-6 |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| SMILES | CN1C=C(C=N1)/C=C/C(=O)O |

| Stereochemistry | Trans (E) isomer (Thermodynamically favored) |

Structural Logic

The molecule features a 1-methylpyrazole core conjugated to an acrylic acid tail. The electron-rich pyrazole ring acts as a donor, while the carboxylic acid is an acceptor, creating a "push-pull" electronic system. This conjugation stabilizes the molecule but also makes the alkene susceptible to nucleophilic attack (Michael addition) and photodimerization if stored improperly.

Physicochemical Profiling

Note: Where experimental literature values are sparse for this specific intermediate, "Actionable Benchmarks" are provided to guide internal validation.

Solid-State Properties

| Property | Value / Range | Actionable Benchmark |

| Appearance | White to off-white crystalline powder | Reject if yellow/orange (indicates oxidation or polymerization). |

| Melting Point | Predicted: 180–220 °C | Protocol: DSC ramp at 10°C/min. Sharp endotherm indicates high purity. Broadening >2°C suggests Z-isomer contamination. |

| Density | ~1.25 g/cm³ (Predicted) | Measure via gas pycnometry for formulation studies. |

Solution Properties

| Property | Value | Experimental Context |

| Solubility (Water) | Low (< 1 mg/mL) | pH-dependent. Soluble as carboxylate salt (pH > 6). |

| Solubility (Organic) | High: DMSO, DMF, MeOHModerate: Ethanol, AcetoneLow: DCM, Hexanes | Process Tip: Recrystallization is best achieved using Ethanol/Water or Acetic Acid/Water mixtures. |

| pKa (Acid) | ~4.2 (Carboxylic Acid) | Determine via potentiometric titration in 50% MeOH/Water. |

| pKa (Base) | ~2.5 (Pyrazole N) | The pyrazole nitrogen is weakly basic; protonation requires strong acid. |

| LogP | 0.52 (Predicted) | Suitable for Reverse Phase HPLC (C18 column). |

Synthesis & Impurity Logic

Understanding the synthesis is crucial for anticipating impurities. The standard route involves a Knoevenagel Condensation .

Reaction: 1-Methyl-1H-pyrazole-4-carbaldehyde + Malonic Acid

Critical Impurities:

-

Z-Isomer: The kinetic product. Removal requires recrystallization or isomerization (acid catalysis).

-

Decarboxylated byproduct: 4-vinyl-1-methyl-1H-pyrazole (volatile, usually removed during drying).

-

Piperidine adducts: Residual base trapped in the crystal lattice.

Figure 1: Synthesis pathway highlighting the divergence between the desired E-isomer and the Z-impurity.

Experimental Characterization Protocols

NMR Validation (The "Fingerprint")

The coupling constant (

-

Solvent: DMSO-d₆

-

Key Signals:

-

δ 12.2 ppm (s, 1H): -COOH (Broad, exchangeable).

-

δ 8.02 ppm (s, 1H): Pyrazole C5-H.

-

δ 7.85 ppm (s, 1H): Pyrazole C3-H.

-

δ 7.50 ppm (d, 1H, J = 16.0 Hz): Vinyl Cβ-H (Trans coupling).

-

δ 6.25 ppm (d, 1H, J = 16.0 Hz): Vinyl Cα-H (Trans coupling).

-

δ 3.88 ppm (s, 3H): N-Methyl.

-

-

Pass Criteria:

value must be 15.5–16.5 Hz. A

HPLC Purity Assessment

Due to the polar nature of the acid, standard C18 methods require acidic modification to prevent peak tailing.

Method Parameters:

-

Column: C18 End-capped (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 15 min.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 280 nm (Pyrazole absorption max).

-

Sample Diluent: 50:50 Water:Acetonitrile.

Figure 2: Analytical workflow for validating stereochemistry and purity.

Handling & Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent photo-isomerization.

-

Reactivity: The carboxylic acid moiety is ready for coupling (e.g., HATU/EDC amide coupling). The alkene is reactive toward thiols and amines; avoid prolonged exposure to nucleophiles without protecting groups.

-

Safety: Classified as an irritant (H315, H319, H335). Handle in a fume hood.

References

-

PubChem. (2025).[1] Compound Summary: (E)-3-(1-methylpyrazol-4-yl)prop-2-enoic acid (CID 117773138). National Library of Medicine. Link

-

GlobalChemMall. (2024). (2E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylic acid Physical Properties & Synthesis.Link

-

Hattan, C. M., et al. (2025).[2] Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)acrylic acid derivatives. ResearchGate. (Providing context on acrylic acid derivative synthesis and NMR shifts). Link

-

LGC Standards. (2024). Reference Standard: (2E)-3-(1-Methyl-1H-pyrazol-4-yl)-2-propenoic Acid.[3]Link

(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Characterized by a 1-methyl-pyrazole core linked to an acrylic acid moiety via a trans-configured double bond, this compound leverages the privileged structural features of the pyrazole ring system. Its primary utility lies in its role as a key intermediate for the synthesis of advanced molecular targets, most notably in the development of potent and selective histamine H3 receptor ligands.[1] This guide provides a comprehensive overview of its chemical properties, established synthetic routes with mechanistic considerations, predicted spectral characteristics, and its strategic application in pharmaceutical research.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets.[2] Compounds incorporating this five-membered aromatic heterocycle exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and kinase-inhibiting properties.[2][3][4] The specific molecule, (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid (CAS No. 689251-97-6), combines this potent scaffold with an α,β-unsaturated carboxylic acid functional group. This arrangement provides a versatile platform for further chemical modification, making it a valuable precursor for creating complex molecules with tailored biological functions.

Physicochemical and Structural Properties

The fundamental identity and physical characteristics of the compound are summarized below. These properties are critical for predicting its behavior in various solvent systems and reaction conditions.

Table 1: Compound Identification and Chemical Formula

| Identifier | Value |

|---|---|

| IUPAC Name | (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid |

| Synonyms | (E)-3-(1-methylpyrazol-4-yl)prop-2-enoic acid, (2E)-3-(1-Methyl-1H-pyrazol-4-yl)-2-propenoic Acid[1][5] |

| CAS Number | 689251-97-6[1][6] |

| Molecular Formula | C₇H₈N₂O₂[1][6] |

| Molecular Weight | 152.15 g/mol [1][6] |

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Density | 1.2 g/cm³ | [1] |

| Boiling Point | 329.3 °C at 760 mmHg | [1] |

| Flash Point | 152.9 °C | [1] |

| Refractive Index | 1.561 | [1] |

| LogP | 0.51790 | [1] |

| Polar Surface Area (PSA) | 55.12 Ų |[1] |

Caption: Chemical Structure Diagram.

Synthesis and Mechanistic Insights

The most direct and widely cited method for preparing (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid is the Knoevenagel condensation.[1][7][8] An alternative, though less direct, route involves the hydrolysis of its corresponding methyl ester.[1]

Primary Route: Knoevenagel-Doebner Condensation

This classic carbon-carbon bond-forming reaction is exceptionally well-suited for synthesizing α,β-unsaturated acids.[9][10] It involves the reaction of an aldehyde, in this case, 1-methyl-1H-pyrazole-4-carbaldehyde , with an active methylene compound, malonic acid . The Doebner modification of this reaction, which utilizes pyridine or a similar amine base as both the catalyst and solvent, is particularly effective for reactions involving malonic acid and often proceeds with concomitant decarboxylation.[10][11]

Caption: Knoevenagel-Doebner Synthesis Workflow.

Detailed Experimental Protocol (Representative)

Causality: The selection of pyridine serves a dual purpose: it acts as a weak base to deprotonate malonic acid, forming the reactive enolate, and as a solvent to facilitate the reaction. A small amount of piperidine can be added to accelerate the reaction. Heating is necessary to drive the condensation and subsequent decarboxylation to completion.

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and malonic acid (1.2 eq).

-

Solvent/Catalyst Addition: Add anhydrous pyridine (5-10 volumes) to the flask, followed by a catalytic amount of piperidine (0.1 eq).

-

Reaction: Heat the mixture to reflux (approx. 80-100 °C) and monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the starting aldehyde. The reaction is typically complete within 2-6 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into an excess of cold, dilute hydrochloric acid (e.g., 2M HCl). This step neutralizes the pyridine and protonates the product, causing it to precipitate.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration.

-

Purification: Wash the crude solid with cold water to remove any remaining salts. Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to yield the pure (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid.

Trustworthiness Note: This protocol is a generalized representation. The specific equivalents, reaction times, and temperatures should be optimized for scale and purity requirements. The identity and purity of the final product must be validated through rigorous spectroscopic analysis (NMR, MS) and melting point determination.

Spectroscopic Characterization (Predicted)

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: a singlet around 3.8-4.0 ppm for the N-methyl protons (3H); two singlets in the aromatic region (7.5-8.0 ppm) for the two non-equivalent pyrazole ring protons (1H each); two doublets in the vinylic region (6.2-6.5 ppm and 7.5-7.8 ppm) for the acrylic protons, exhibiting a large coupling constant (J ≈ 16 Hz) characteristic of a trans (E) configuration; and a broad singlet far downfield (>12 ppm) for the carboxylic acid proton (1H), which may be exchangeable with D₂O.

-

¹³C NMR Spectroscopy: The carbon spectrum should display signals for the N-methyl carbon (around 35-40 ppm), the pyrazole ring carbons (110-140 ppm), the two vinylic carbons, and the carbonyl carbon of the carboxylic acid (165-175 ppm).

-

Infrared (IR) Spectroscopy: Key absorption bands would include a very broad O-H stretch from approximately 2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer), a strong C=O stretch around 1680-1710 cm⁻¹, a C=C alkene stretch near 1620-1640 cm⁻¹, and various C-H and C=N stretches.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 152.15, corresponding to the molecular weight of the compound.

Reactivity and Synthetic Utility

The molecule's synthetic value stems from the reactivity of its α,β-unsaturated carboxylic acid system. This functionality makes it a versatile intermediate for constructing more complex molecular architectures.

-

Core Application: The most prominent documented use of this compound is as a precursor in the synthesis of cyclopropanecarboxamides, which have been investigated as potent and selective histamine H3 receptor ligands.[1] This pathway likely involves an initial reaction, such as a Michael addition to the double bond, to build the cyclopropane ring system, followed by amide coupling at the carboxylic acid site.

-

General Reactivity: The α,β-unsaturated ester structure is amenable to a variety of transformations, including Michael additions and cycloaddition reactions, which are fundamental in the construction of heterocyclic compounds.[3] The carboxylic acid group itself can be readily converted to esters, amides, or acid chlorides, providing numerous avenues for further derivatization.

Caption: Potential Reactivity Pathways.

Biological Context and Therapeutic Potential

While (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid is primarily a synthetic intermediate, its derivatives are of high therapeutic interest. The pyrazole core is associated with a wide range of biological activities. Numerous pyrazole derivatives have been developed as potent antibacterial agents, effective against drug-resistant strains like Staphylococcus aureus and Acinetobacter baumannii.[12][13][14] The specific application of this building block in creating histamine H3 receptor ligands points towards potential therapies for neurological and cognitive disorders, where H3 receptor modulation is a key strategy.

Handling and Safety

Based on safety data for the closely related analogue, (E)-3-(1H-Pyrazol-4-yl)acrylic acid, this compound should be handled with care.[15]

-

Potential Hazards: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[15]

-

Recommended Precautions: Handle in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a cool, dry, dark place under an inert atmosphere to maintain stability and prevent degradation.[15]

Conclusion

(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid is a strategically important molecule in synthetic and medicinal chemistry. Its well-defined physicochemical properties and accessible synthesis via the Knoevenagel condensation make it a valuable building block. Its established role as an intermediate in the development of histamine H3 receptor ligands underscores its importance to drug discovery professionals. The combination of a privileged pyrazole scaffold and a reactive acrylic acid moiety ensures its continued utility in the creation of novel, high-value chemical entities.

References

-

GlobalChemMall. (2E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylic acid. [Link]

-

MySkinRecipes. Methyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate. [Link]

-

Asian Publication Corporation. Synthesis of Pyrazoleacrylic Acids and Their Derivatives. [Link]

-

ResearchGate. Synthesis of Pyrazoleacrylic Acids and Their Derivatives | Request PDF. [Link]

-

National Center for Biotechnology Information. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]

-

Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

-

MDPI. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. [Link]

-

PubMed. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. [Link]

-

PubMed Central. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. [Link]

-

Wikipedia. Knoevenagel condensation. [Link]

-

National Center for Biotechnology Information. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [Link]

-

PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. [Link]

-

PubMed. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]

Sources

- 1. globalchemmall.com [globalchemmall.com]

- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate [myskinrecipes.com]

- 4. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (2E)-3-(1-Methyl-1H-pyrazol-4-yl)-2-propenoic Acid [lgcstandards.com]

- 6. scbt.com [scbt.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 11. Knoevenagel Condensation [organic-chemistry.org]

- 12. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1296137-12-6|(E)-3-(1H-Pyrazol-4-yl)acrylic acid|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Solubility of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a molecule's behavior, from its reaction kinetics in synthesis to its bioavailability in a physiological system. This guide provides an in-depth exploration of the solubility of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid, a key intermediate in the synthesis of novel cyclopropanecarboxamides which act as histamine H3 receptor ligands[1].

Given the specificity of this compound, this document moves beyond a simple recitation of data. Instead, it serves as a practical manual, elucidating the theoretical underpinnings of its solubility and providing detailed, field-proven protocols for its empirical determination. The methodologies outlined herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for informed decision-making in research and development pipelines.

Physicochemical Profile of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid

A foundational understanding of the molecule's intrinsic properties is the first step in predicting and interpreting its solubility.

(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid is a heterocyclic compound featuring a substituted pyrazole ring linked to an acrylic acid moiety. Its structure dictates its potential interactions with various solvents.

| Property | Value | Source |

| CAS Number | 689251-97-6 | [1] |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| LogP | 0.51790 | [1] |

| Density | 1.2 g/cm³ | [1] |

| Boiling Point | 329.3°C at 760 mmHg | [1] |

| Predicted pKa (acidic) | ~4.25 | [2][3] |

| Predicted pKa (basic) | ~2.5 (for the conjugate acid of the pyrazole ring) | [4][5] |

| Hydrogen Bond Donors | 1 (from the carboxylic acid) | PubChem |

| Hydrogen Bond Acceptors | 3 (two nitrogen atoms in the pyrazole ring and the carbonyl oxygen) | PubChem |

Theoretical Framework for Solubility

The solubility of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid is governed by a combination of factors inherent to its molecular structure and the external conditions of the solvent system.

The Influence of pH

This compound is amphoteric, possessing both a weakly acidic carboxylic acid group and a weakly basic pyrazole ring. Consequently, its aqueous solubility is highly dependent on the pH of the medium.

-

Acidic Conditions (pH < ~2.5): At a pH below the pKa of the pyrazole's conjugate acid, the pyrazole nitrogen will be protonated, resulting in a positively charged species. The carboxylic acid will remain largely protonated. The net positive charge should enhance solubility in aqueous media.

-

Intermediate pH (~2.5 < pH < ~4.25): In this range, the molecule will exist predominantly as a zwitterion, with a protonated pyrazole ring and a deprotonated carboxylate. Zwitterionic forms of molecules often exhibit minimal solubility in water, a point known as the isoelectric point.

-

Basic Conditions (pH > ~4.25): Above the pKa of the acrylic acid, the carboxyl group will be deprotonated to form a carboxylate anion. This will result in a net negative charge on the molecule, significantly increasing its solubility in aqueous solutions due to ion-dipole interactions with water molecules.

Solvent Polarity

The principle of "like dissolves like" is a useful guide. The LogP value of ~0.52 suggests that the compound is relatively hydrophilic. It is expected to have moderate to good solubility in polar protic solvents like water (especially at favorable pH), ethanol, and methanol, where hydrogen bonding can occur. Its solubility in non-polar solvents such as hexane is anticipated to be low.

Temperature

For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with temperature[2]. However, this relationship must be determined empirically, as some compounds exhibit retrograde solubility.

Experimental Determination of Solubility

Accurate solubility data is best obtained through well-controlled experiments. The two most common and informative types of solubility measurements for drug development are thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature. The shake-flask method is the most widely accepted technique for this determination[6][7][8].

Caption: Workflow for Thermodynamic Solubility Determination.

-

Preparation:

-

Accurately weigh an excess amount of solid (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid into a series of glass vials. An amount that is visibly in excess of what is expected to dissolve is crucial. For a new compound, starting with ~5-10 mg in 1 mL of solvent is a reasonable starting point.

-

Add a precise volume of the desired solvent (e.g., pH 1.2 buffer, pH 7.4 buffer, water, ethanol) to each vial.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure equilibrium is reached[7].

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

To separate the saturated supernatant from the excess solid, either centrifuge the vials at high speed or filter the solution through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter). This step must be performed carefully to avoid disturbing the solid pellet or transferring any solid particles.

-

-

Quantification:

Kinetic Solubility: High-Throughput Screening

Kinetic solubility measures the concentration at which a compound, added from a concentrated organic stock solution (typically DMSO), precipitates out of an aqueous buffer. It is a non-equilibrium measurement but is extremely useful in early drug discovery for rapid screening of large numbers of compounds[11][12].

Caption: Workflow for Kinetic Solubility Determination.

-

Preparation:

-

Prepare a high-concentration stock solution of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid in 100% DMSO (e.g., 10 mM).

-

-

Assay:

-

In a 96-well microplate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Add a small volume of the DMSO stock solution to the buffer (the final DMSO concentration should typically be kept low, e.g., 1-2%, to minimize its co-solvent effects).

-

Seal the plate and shake for a defined period, typically 1 to 2 hours, at a constant temperature[11].

-

-

Detection:

-

The concentration at which precipitation occurs can be determined by various methods:

-

Nephelometry: Measures the scattering of light by suspended particles.

-

UV-Vis Spectroscopy after Filtration: The plate is filtered to remove precipitated material, and the concentration of the compound remaining in the filtrate is measured[11].

-

-

Analytical Quantification: HPLC-UV Method

A robust and validated analytical method is essential for accurately quantifying the concentration of the dissolved compound in solubility studies. For a chromophoric compound like (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid, HPLC with UV detection is a suitable choice[9][10].

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column is a good starting point.

-

Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic mobile phase will ensure the carboxylic acid is protonated for good peak shape.

-

Detection: The UV detection wavelength should be set at the absorbance maximum (λmax) of the compound, which must be determined by running a UV spectrum of a standard solution.

-

Calibration: Prepare a series of calibration standards of known concentrations of the compound in the mobile phase. Generate a calibration curve by plotting peak area versus concentration.

-

Analysis: Inject the diluted supernatant from the solubility experiment and determine its concentration by interpolating its peak area from the calibration curve. Remember to account for the dilution factor to calculate the final solubility.

Data Interpretation and Reporting

Solubility data should be reported in standard units, such as µg/mL or µM.

| Solvent System | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µM) |

| 0.1 M HCl (pH 1.2) | 25 | [Experimental Value] | [Experimental Value] |

| Acetate Buffer (pH 4.5) | 25 | [Experimental Value] | [Experimental Value] |

| Phosphate Buffer (pH 6.8) | 25 | [Experimental Value] | [Experimental Value] |

| Water | 25 | [Experimental Value] | [Experimental Value] |

| Ethanol | 25 | [Experimental Value] | [Experimental Value] |

It is crucial to note the type of solubility measured (thermodynamic or kinetic), the exact composition of the solvent system (including pH and buffer strength), the temperature, and the equilibration time.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes[13].

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

The solubility of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid is a multifaceted property that is critical to its utility in synthetic chemistry and drug development. While in silico predictions and theoretical considerations provide a valuable starting point, empirical determination through robust methods like the shake-flask technique is indispensable. This guide provides the necessary theoretical framework and detailed experimental protocols to empower researchers to generate high-quality, reliable solubility data for this and other novel compounds, thereby facilitating scientifically sound progress in their research endeavors.

References

-

PubChem. Acrylic Acid - Compound Summary. National Center for Biotechnology Information. [Link]

- Kaushik, D., et al. (2011). 2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid. Molbank, M726.

-

PubChem. Acrylic Acid - Compound Summary. National Center for Biotechnology Information. [Link]

-

GlobalChemMall. (2E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylic acid. [Link]

-

PubChem. (E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid - Compound Summary. National Center for Biotechnology Information. [Link]

-

Rowan University. Predicting Solubility. [Link]

-

SCION Instruments. Highly Sensitive Analysis of Organic Acids by HPLC-UV. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. [Link]

- Al-Ostoot, F. H., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(24), 8881.

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Wikipedia. Acrylic acid. [Link]

-

American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

ACS Publications. In Silico Prediction of Aqueous Solubility: The Solubility Challenge. [Link]

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

Shimadzu. Analytical Methods for Organic Acids. [Link]

-

Lifescience Global. Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water. [Link]

-

University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

-

PubMed Central. (E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-(thiazol-2-yl)prop-2-en-1-one. [Link]

-

J-GLOBAL. (2E)-3-[5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-4-yl]acrylic acid. [Link]

-

Wikipedia. Pyrazole. [Link]

-

YouTube. Structure, Synthesis, Reactions & Medicinal uses of Pyrazole | In Easy Way. [Link]

-

ResearchGate. (PDF) Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. [Link]

-

ResearchGate. (PDF) Chemistry and Therapeutic Review of Pyrazole. [Link]

-

ResearchGate. pKa values for morpholine, pyrazole and imidazole. [Link]

-

RSC Publishing. The pH-responsive behaviour of poly(acrylic acid) in aqueous solution is dependent on molar mass. [Link]

-

National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

Semantic Scholar. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [Link]

-

PubMed Central. In silico prediction of aqueous solubility consensus model based on supervised recursive random forest approaches. [Link]

-

arXiv. Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. [Link]

-

bioRxiv. NetSolP: predicting protein solubility in Escherichia coli using language models. [Link]

Sources

- 1. globalchemmall.com [globalchemmall.com]

- 2. Acrylic Acid | CH2CHCOOH | CID 6581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acrylic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. scioninstruments.com [scioninstruments.com]

- 10. pepolska.pl [pepolska.pl]

- 11. enamine.net [enamine.net]

- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

A Comprehensive Guide to the NMR Spectral Analysis of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectra of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid, a key building block in medicinal chemistry.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of 1D and 2D NMR spectroscopic techniques for the structural elucidation and characterization of this compound. The guide combines theoretical predictions with practical, field-proven methodologies to ensure scientific integrity and experimental reproducibility.

Introduction: The Significance of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid

(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid is a valuable intermediate in the synthesis of various pharmacologically active molecules. Its structural motif, featuring a substituted pyrazole ring linked to an acrylic acid moiety, is present in a range of compounds with diverse biological activities. Accurate and unambiguous structural characterization is paramount in drug discovery and development, and NMR spectroscopy stands as a "gold standard" for this purpose, providing atomic-level insights into molecular architecture.[2][3][4][5] This guide will delve into the intricacies of the 1H and 13C NMR spectra of this compound, supplemented by 2D NMR techniques for complete signal assignment.

Predicted NMR Spectra and Structural Elucidation

A thorough understanding of the NMR spectra of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid is crucial for its unambiguous identification. Below is a detailed prediction and interpretation of its 1H and 13C NMR spectra, based on established principles of chemical shifts, coupling constants, and substituent effects.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid are numbered as follows:

Caption: Molecular structure of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid with atom numbering for NMR assignments.

¹H NMR Spectral Prediction and Interpretation

The ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the pyrazole ring, the acrylic acid moiety, and the methyl group.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H5 | ~7.8 - 8.2 | Singlet (s) | - | 1H | The proton at the C5 position of the pyrazole ring is expected to be deshielded due to the electron-withdrawing effect of the adjacent nitrogen atom and the conjugated system. |

| H3 | ~7.5 - 7.9 | Singlet (s) | - | 1H | The proton at the C3 position is also on the pyrazole ring, with a chemical shift slightly upfield compared to H5. |

| H8 | ~7.4 - 7.8 | Doublet (d) | JH7-H8 ≈ 15-16 Hz | 1H | This vinylic proton is part of the trans-configured double bond and is coupled to H7. The large coupling constant is characteristic of a trans relationship.[6] |

| H7 | ~6.2 - 6.6 | Doublet (d) | JH7-H8 ≈ 15-16 Hz | 1H | This vinylic proton is adjacent to the pyrazole ring and is coupled to H8. Its chemical shift is influenced by the heterocyclic ring.[6] |

| H6 (CH₃) | ~3.8 - 4.1 | Singlet (s) | - | 3H | The methyl protons attached to the pyrazole nitrogen (N1) will appear as a singlet in a region typical for N-methyl groups. |

| COOH | ~12.0 - 13.0 | Broad Singlet (br s) | - | 1H | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange with residual water. |

¹³C NMR Spectral Prediction and Interpretation

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C9 (COOH) | ~168 - 172 | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| C5 | ~138 - 142 | Aromatic carbon in the pyrazole ring, deshielded by the adjacent nitrogen. |

| C8 | ~135 - 140 | Vinylic carbon further from the pyrazole ring. |

| C3 | ~130 - 135 | Aromatic carbon in the pyrazole ring. |

| C4 | ~115 - 120 | Quaternary carbon of the pyrazole ring attached to the acrylic acid moiety. |

| C7 | ~110 - 115 | Vinylic carbon closer to the pyrazole ring. |

| C6 (CH₃) | ~35 - 40 | The N-methyl carbon. |

Advanced Structural Verification with 2D NMR Spectroscopy

To confirm the assignments made from 1D NMR and to elucidate the complete connectivity of the molecule, a suite of 2D NMR experiments is indispensable.[1]

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment reveals proton-proton couplings, typically over two to three bonds.[7][8][9] For (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid, the key expected correlation is:

-

A cross-peak between the vinylic protons H7 and H8 , confirming their coupling and the integrity of the acrylic acid backbone.

HSQC (Heteronuclear Single Quantum Coherence)

The ¹H-¹³C HSQC experiment identifies direct one-bond correlations between protons and the carbons they are attached to.[4][10][11] This is a powerful tool for assigning carbon signals. Expected correlations include:

-

H3 with C3

-

H5 with C5

-

H6 with C6

-

H7 with C7

-

H8 with H8

HMBC (Heteronuclear Multiple Bond Correlation)

The ¹H-¹³C HMBC experiment shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular fragments.[10][11][12] Key long-range correlations for this molecule would be:

-

H7 to C4 , C8 , and C9

-

H8 to C4 and C9

-

H3 to C4 and C5

-

H5 to C3 and C4

-

H6 to C5

Caption: Workflow for the structural elucidation of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid using 1D and 2D NMR techniques.

Experimental Protocols

Adherence to standardized experimental protocols is critical for obtaining high-quality, reproducible NMR data.

Sample Preparation

-

Compound Purity: Ensure the sample of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. DMSO-d₆ is a common choice for carboxylic acids due to its ability to solvate polar compounds and the downfield shift of the residual water peak. CDCl₃ can also be used, but solubility may be a concern.

-

Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.[13][14]

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.

-

Internal Standard: For accurate chemical shift referencing, tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

NMR Data Acquisition

The following are general parameters for data acquisition on a 400 or 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.[15][16]

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR:

-

Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.

2D NMR (COSY, HSQC, HMBC):

-

Use standard, instrument-provided pulse programs for each experiment.

-

Optimize the spectral width in both dimensions to encompass all relevant signals.

-

The number of increments in the indirect dimension and the number of scans per increment will determine the experiment time and resolution. Typical experiment times range from 30 minutes to several hours.

Data Processing

Modern NMR processing software, such as Mnova or TopSpin, provides a streamlined workflow for data analysis.[3][17][18][19][20]

-

Fourier Transformation: Apply an exponential window function (line broadening) to the FID to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify the chemical shift of each peak.

-

2D Data Processing: For 2D spectra, process both dimensions with appropriate window functions and perform phasing and baseline correction.

Caption: A streamlined workflow for NMR analysis, from sample preparation to structural confirmation.

Conclusion

The structural elucidation of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid is readily achievable through a systematic application of 1D and 2D NMR spectroscopy. By combining predicted spectral data with robust experimental protocols, researchers can confidently verify the identity and purity of this important synthetic intermediate. This guide provides the foundational knowledge and practical steps necessary to perform a comprehensive NMR analysis, ensuring the integrity of data in drug discovery and development pipelines.

References

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020, August 10). Retrieved from [Link]

-

A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS - Revue Roumaine de Chimie -. Retrieved from [Link]

-

HSQC and HMBC - NMR Core Facility - Columbia University. Retrieved from [Link]

-

7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. (2023, February 11). Retrieved from [Link]

-

nmr hsqc hmbc: Topics by Science.gov. Retrieved from [Link]

-

NMR Education: How to Choose Your Acquisition Parameters? - Anasazi Instruments. Retrieved from [Link]

-

How to Process NMR data using MestreNova - YouTube. (2023, January 17). Retrieved from [Link]

-

NMR Sample Preparation: The Complete Guide - Organomation. Retrieved from [Link]

-

Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Retrieved from [Link]

-

Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy) The most frequently used two-dime - CF NMR CEITEC. Retrieved from [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC - NIH. Retrieved from [Link]

-

Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

-

MestreNova Quick Guide. Retrieved from [Link]

-

Small molecule NMR sample preparation. (2023, August 29). Retrieved from [Link]

-

20.3: Predicting a 1H-NMR Spectrum From The Structure - Chemistry LibreTexts. (2020, April 29). Retrieved from [Link]

-

Kinetic Measurement of Acrylic Acid Polymerization at High Concentrations under Nearly Isothermal Conditions in a Pendula Slug Flow Reactor | Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link]

-

7.3: Two Dimensional Homonuclear NMR Spectroscopy - Chemistry LibreTexts. (2024, December 18). Retrieved from [Link]

-

How to process 1H NMR data using Mnova - YouTube. (2022, March 2). Retrieved from [Link]

-

NMR Predictor | Chemaxon Docs. Retrieved from [Link]

-

NMR sample preparation guidelines. Retrieved from [Link]

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - Prof. Dr. H.-H. Limbach. Retrieved from [Link]

-

14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. (2014, August 21). Retrieved from [Link]

-

NMR Data Processing. Retrieved from [Link]

-

Acrylic aka PMMA Chemical Compatiblity Chart | ISM - Industrial Specialties Mfg. Retrieved from [Link]

-

Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM - CF NMR CEITEC. Retrieved from [Link]

-

NMR Spectroscopy: Data Acquisition. Retrieved from [Link]

-

1 H NMR spectra of (a) pure acrylic acid[21] and containing (b) 3 mol%... - ResearchGate. Retrieved from [Link]

-

5.8: Complex Coupling in Proton Spectra - Chemistry LibreTexts. (2019, August 12). Retrieved from [Link]

-

Processing data with Mestrelab Mnova. Retrieved from [Link]

-

COSY - NMR Core Facility - Columbia University. Retrieved from [Link]

-

Mestrenova Tutorial: Process NMR data (2023) - Laborhelfer.de. Retrieved from [Link]

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Retrieved from [Link]

-

Acquisition Commands and Parameters - UC Davis NMR Facility. (2004, November 10). Retrieved from [Link]

-

Analysis of the Proton Magnetic Resonance Spectra of Acrylic Acid in Solution: A Comparative Discussion of the Methods of the Analysis of ABC Spin Systems - Oxford Academic. Retrieved from [Link]

-

How to calculate coupling constants - YouTube. (2017, July 5). Retrieved from [Link]

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

-

(PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. Retrieved from [Link]

-

Synthesis and 1H-NMR characterization of amphiphilic acrylate block copolymers to investigate the effect of chain rigidity on mi - DigitalCommons@EMU. Retrieved from [Link]

-

NMR Predictor | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. science.gov [science.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 5. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nmr.ceitec.cz [nmr.ceitec.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. nmr.ceitec.cz [nmr.ceitec.cz]

- 13. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 16. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 18. youtube.com [youtube.com]

- 19. mcgill.ca [mcgill.ca]

- 20. Mestrenova Tutorial: Process NMR data (2023) – Laborhelfer.de [laborhelfer.de]

- 21. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]